molecular formula C10H15NO B12946343 (S)-2-Amino-2-(m-tolyl)propan-1-ol

(S)-2-Amino-2-(m-tolyl)propan-1-ol

Cat. No.: B12946343
M. Wt: 165.23 g/mol
InChI Key: FEQAYRHYAHDIEX-SNVBAGLBSA-N
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Description

(S)-2-Amino-2-(m-tolyl)propan-1-ol is a chiral compound with the molecular formula C10H15NO. It is an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features an amino group and a hydroxyl group attached to a chiral carbon, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(m-tolyl)propan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. For example, the reduction of 2-(m-tolyl)propan-2-one with a chiral borane reagent can yield the desired chiral alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or platinum supported on carbon to achieve high yields and enantioselectivity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-(m-tolyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2-(m-tolyl)propan-2-one.

    Reduction: Formation of 2-(m-tolyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-2-(m-tolyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(m-tolyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

  • ®-2-Amino-2-(m-tolyl)propan-1-ol
  • 2-Amino-2-(p-tolyl)propan-1-ol
  • 2-Amino-2-(o-tolyl)propan-1-ol

Comparison: (S)-2-Amino-2-(m-tolyl)propan-1-ol is unique due to its specific chiral configuration, which can lead to different biological activities and properties compared to its enantiomer ®-2-Amino-2-(m-tolyl)propan-1-ol. The position of the methyl group on the aromatic ring (meta, para, or ortho) also affects the compound’s reactivity and interactions with other molecules.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2S)-2-amino-2-(3-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(2,11)7-12/h3-6,12H,7,11H2,1-2H3/t10-/m1/s1

InChI Key

FEQAYRHYAHDIEX-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@](C)(CO)N

Canonical SMILES

CC1=CC(=CC=C1)C(C)(CO)N

Origin of Product

United States

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